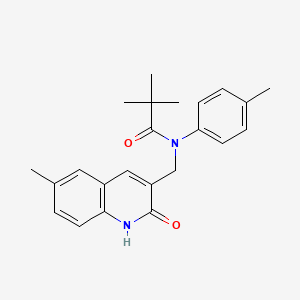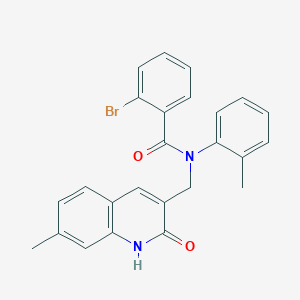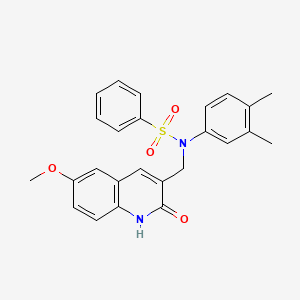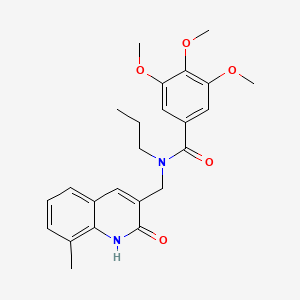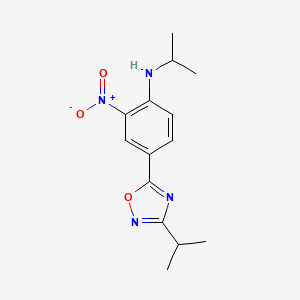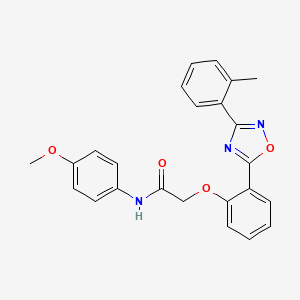
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOA is a member of the oxadiazole family of compounds and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to possess anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This inhibition leads to cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to possess antioxidant properties. Studies have shown that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potential therapeutic applications. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of potential therapeutic applications, which makes it an attractive compound for further research. However, one of the limitations of using N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its potential clinical applications.
将来の方向性
There are several future directions for N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One area of research could focus on improving the solubility of N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific enzymes and pathways that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide targets, which would help to further elucidate its mechanism of action. Additionally, future research could focus on identifying other potential therapeutic applications for N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, such as in the treatment of neurodegenerative diseases. Overall, N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising compound that has the potential to be developed into a range of therapeutic agents.
合成法
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic acid. The resulting product is then reacted with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-4-8-19(16)23-26-24(31-27-23)20-9-5-6-10-21(20)30-15-22(28)25-17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKIIYNYKQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

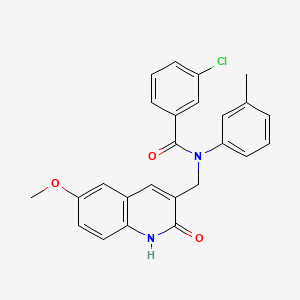
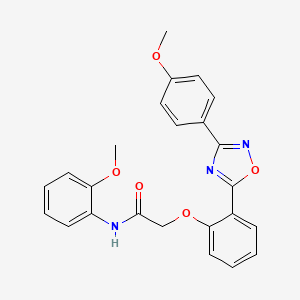
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

